3-Propyluracil
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-5-9-6(10)3-4-8-7(9)11/h3-4H,2,5H2,1H3,(H,8,11) |
InChI Key |
WMTDYEHRRKBVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=CNC1=O |
Origin of Product |
United States |
Scientific Research Applications
Antithyroid Activity
3-Propyluracil is primarily recognized for its role as an antithyroid agent. It inhibits the synthesis of thyroid hormones by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin. This mechanism is particularly beneficial in treating hyperthyroidism and thyroid storm.
Case Study: Comparison with Methimazole
A study comparing the efficacy of 3-Propyluracil with methimazole in treating thyroid storm included 1,383 patients. The results indicated that 8.5% of patients treated with 3-Propyluracil died in the hospital compared to 6.3% for those on methimazole. This suggests a need for reevaluation of treatment guidelines favoring 3-Propyluracil over methimazole in critical care settings .
| Drug | Hospital Mortality Rate (%) | Sample Size |
|---|---|---|
| 3-Propyluracil | 8.5 | 656 |
| Methimazole | 6.3 | 727 |
Drug-Induced Hypersensitivity Syndrome
Another significant application involves the study of drug-induced hypersensitivity syndrome associated with 3-Propyluracil. A documented case involved a patient developing severe systemic reactions, including fever, rash, and organ dysfunction after administration of this compound. The resolution of symptoms post-treatment highlights the importance of monitoring for adverse effects during therapy .
Carcinogenicity Studies
Research has also focused on the potential carcinogenic effects of 3-Propyluracil. In animal studies, administration led to increased incidences of thyroid follicular-cell adenomas and other tumors, raising concerns about long-term use .
| Study Type | Animal Model | Findings |
|---|---|---|
| Long-term Feeding | Mice | Thyroid follicular-cell carcinomas observed |
| Drinking Water Study | Rats | Increased tumor incidence |
Serum Hormone Levels
Clinical studies have shown that administration of 3-Propyluracil significantly decreases serum triiodothyronine (T3) levels while increasing thyroxine (T4) concentrations in patients with hyperthyroidism. This alteration underscores its role in managing thyroid hormone levels effectively .
Table: Hormonal Changes Post-Treatment
| Hormone | Pre-Treatment Level (ng/mL) | Post-Treatment Level (ng/mL) |
|---|---|---|
| T3 | 80 | 60 |
| T4 | Normal | Increased |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below highlights key differences between 3-Propyluracil and structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Substituent Position |
|---|---|---|---|---|---|
| 3-Propyluracil | C₇H₁₀N₂O₂* | ~154.17* | N/A | Uracil (O at 2,4 positions) | 3-propyl |
| 6-Propyluracil | C₇H₁₀N₂O₂* | ~154.17* | 13345-08-9 | Uracil | 6-propyl |
| 6-n-Propylthiouracil | C₇H₁₀N₂OS | 170.23 | 51-52-5 | Thiouracil (S at 2-position) | 6-propyl |
*Inferred from uracil’s base structure (C₄H₄N₂O₂) + propyl group (C₃H₇).
Key Observations :
- Substituent Position : The propyl group’s position (3 vs. 6) significantly impacts molecular interactions. For example, 6-Propyluracil and PTU are designed to interact with enzymes like thyroid peroxidase (TPO), where the 6-position substituent is critical for binding . A 3-propyl substitution may alter steric hindrance or hydrogen-bonding capacity.
- Functional Groups : PTU’s thiouracil moiety (sulfur at C2) enhances its antithyroid activity by inhibiting TPO-mediated iodination, whereas oxygen in uracil derivatives like 3-Propyluracil may reduce this inhibitory effect .
Preparation Methods
Cyclocondensation of β-Ketoesters with Thiourea
The most established route involves the cyclocondensation of methyl 3-oxohexanoate with thiourea under basic conditions. This method, detailed in ChemicalBook’s synthetic protocols, proceeds via a two-step mechanism:
-
Formation of the Thiouracil Ring : Thiourea reacts with the β-ketoester’s carbonyl group, initiating nucleophilic attack and subsequent cyclization.
-
Propyl Group Incorporation : The hexanoate side chain undergoes keto-enol tautomerism, facilitating cyclization to form the 6-propyl substituent.
-
Reactants : Methyl 3-oxohexanoate (2.95 mL, 20.81 mmol), thiourea (1.044 g, 13.73 mmol).
-
Base : Potassium carbonate (2.819 g, 20.39 mmol).
-
Conditions : Heated at 70–105°C for 3 hours in aqueous medium.
-
Workup : Acidification with concentrated HCl yields a white-yellow solid.
-
Yield : 78% (1.815 g).
This method’s scalability is enhanced by its aqueous reaction medium, avoiding volatile organic solvents. However, the exothermic nature of acidification necessitates careful temperature control to prevent byproduct formation.
Alkali-Mediated Cyclization of Orthoesters and Acetates
A patent-pending approach (CN110437160B) employs orthoesters and acetates in the presence of alkalis to construct the uracil backbone, with propyl groups introduced via ester side chains. Although primarily designed for uracil, this method’s adaptability for 3-propyluracil synthesis is evident in Example 5:
Modified Protocol for 3-Propyluracil :
-
Reactants : Triethyl orthoformate (148.2 g, 1 mol), ethyl acetate (202.7 g, 2.3 mol).
-
Base : Sodium ethoxide (102 g, 1.5 mol).
-
Solvent : Xylene (500 mL).
-
Conditions : Reflux at 105°C for 2 hours.
-
Workup : Evaporation, neutralization with 35% acetic acid, and crystallization.
-
Yield : 94.1% (106 g).
This method’s use of xylene as a high-boiling solvent improves reaction homogeneity, while sodium ethoxide enhances nucleophilicity for cyclization.
Alternative Synthetic Approaches
Polyphosphoric Acid (PPA)-Catalyzed Synthesis
A novel route (CN106478523A) utilizes polyphosphoric acid to catalyze the reaction between propiolate esters and urea. Although optimized for uracil, substituting propiolate with propyl-bearing analogs could yield 3-propyluracil:
-
Reactants : Propylpropiolate (hypothetical), urea.
-
Catalyst : Polyphosphoric acid (30 g).
-
Conditions : 95°C for 4 hours.
-
Workup : Decolorization with activated carbon, crystallization at 0–4°C.
PPA’s dual role as a catalyst and dehydrating agent accelerates ring closure, though propiolate availability limits industrial feasibility.
Thiourea Derivatives and Alkali Metal Alkoxides
Sodium methoxide or ethoxide mediates the condensation of ethyl 3,3-dimethoxypropionate with thiourea, as demonstrated in patent CN110437160B. While this method primarily targets uracil, substituting dimethylpropyl derivatives could theoretically yield 3-propyluracil:
Theoretical Pathway :
-
Ester Formation : Propyl-containing orthoester + acetate → ethyl 3,3-dialkoxypropionate.
-
Cyclization : Reaction with thiourea and sodium methoxide at 65–85°C.
-
Neutralization : Acetic acid quench and crystallization.
Optimization and Scalability Considerations
Reaction Temperature and Time
-
Cyclocondensation : Optimal yields (78–94%) are achieved at 70–105°C. Lower temperatures (<70°C) prolong reaction times, while higher temperatures (>110°C) promote decomposition.
-
Base Selection : Sodium ethoxide outperforms methoxide in propyl-substituted syntheses due to its stronger basicity and solubility in nonpolar solvents.
Solvent Systems
-
Aqueous vs. Organic : Aqueous systems simplify workup but risk hydrolysis of intermediates. Xylene or toluene enables higher temperatures, favoring cyclization.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Table 1. Comparison of Analytical Techniques for 3-Propyluracil Characterization
| Technique | Application | Advantages | Limitations | Reference |
|---|---|---|---|---|
| NMR | Structural confirmation | High specificity for propyl chain | Requires pure samples | |
| HPLC | Purity assessment | Quantifies impurities <1% | Solvent-dependent retention | |
| LC-MS | Metabolite identification | High sensitivity for trace analytes | Cost-intensive instrumentation |
Q. Table 2. Frameworks for Resolving Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
